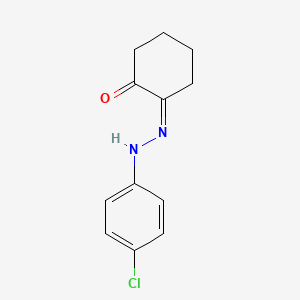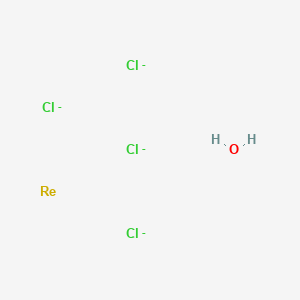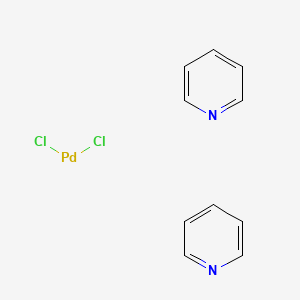
NICKEL(II) HYDROXIDE CARBONATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel(II) hydroxide carbonate, also known as nickel carbonate hydroxide, is an inorganic compound with the formula Ni₂(CO₃)(OH)₂. It is a green crystalline solid that is often used in various industrial and scientific applications due to its unique chemical properties. This compound is particularly noted for its role in electrochemical and catalytic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nickel(II) hydroxide carbonate can be synthesized through several methods. One common approach involves the reaction of nickel(II) chloride with sodium carbonate and water, resulting in the formation of this compound, sodium chloride, and carbon dioxide . Another method includes the hydrothermal synthesis, where nickel salts are reacted with carbonate sources under high temperature and pressure conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through a surfactant-free solution method. This involves the reaction of nickel salts with carbonate ions in an aqueous solution, followed by precipitation and filtration . This method is favored for its simplicity and efficiency in producing high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Nickel(II) hydroxide carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nickel(III) compounds.
Reduction: It can be reduced to nickel metal under certain conditions.
Substitution: It reacts with acids to form nickel salts and carbon dioxide.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Often requires reducing agents like hydrogen gas or carbon monoxide.
Substitution: Acids like hydrochloric acid or sulfuric acid are commonly used.
Major Products Formed:
Oxidation: Nickel(III) oxide or nickel oxyhydroxide.
Reduction: Metallic nickel.
Substitution: Nickel salts (e.g., nickel chloride) and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Nickel(II) hydroxide carbonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of nickel-based catalysts and materials.
Biology: Investigated for its potential in biological systems, particularly in enzyme mimetics and bio-catalysis.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of rechargeable batteries, supercapacitors, and electrochromic devices.
Wirkmechanismus
The mechanism by which nickel(II) hydroxide carbonate exerts its effects is primarily through its electrochemical properties. In catalytic applications, it facilitates redox reactions by alternating between different oxidation states of nickel. This compound enhances the efficiency of electron transfer processes, making it valuable in energy storage and conversion technologies .
Vergleich Mit ähnlichen Verbindungen
Nickel(II) hydroxide carbonate can be compared with other nickel compounds such as:
Nickel(II) hydroxide (Ni(OH)₂): Similar in structure but lacks the carbonate component.
Nickel(II) carbonate (NiCO₃): Contains only the carbonate ion and is used in ceramics and as a precursor for nickel catalysts.
Nickel(III) oxide (Ni₂O₃): An oxidized form of nickel used in various oxidation reactions.
Uniqueness: this compound is unique due to its combination of hydroxide and carbonate ions, which imparts distinct electrochemical properties and makes it suitable for specialized applications in catalysis and energy storage .
Eigenschaften
CAS-Nummer |
12011-78-8 |
|---|---|
Molekularformel |
CH4Ni3O7 |
Molekulargewicht |
304.12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








